N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-methylbenzamide
Description
The compound N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-methylbenzamide is a heterocyclic molecule featuring a 1,2,4-oxadiazole core linked to a 3-fluorophenyl group, an imidazole ring, and a 2-methylbenzamide moiety. The 1,2,4-oxadiazole ring is known for its metabolic stability and role in enhancing binding affinity to biological targets . The benzamide group contributes to hydrogen bonding and solubility profiles, while the imidazole linker adds structural rigidity.
Properties
IUPAC Name |
N-[4-[[4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN5O2/c1-17-5-2-3-8-22(17)25(33)29-21-11-9-18(10-12-21)14-32-15-23(28-16-32)26-30-24(31-34-26)19-6-4-7-20(27)13-19/h2-13,15-16H,14H2,1H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYBWXMHSRYIGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C4=NC(=NO4)C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors, which could suggest a similar behavior for this compound.
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that this compound may also interact with a variety of biochemical pathways.
Result of Action
Based on the wide range of biological activities exhibited by similar compounds, it can be hypothesized that this compound may have diverse effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
The compound’s biochemical properties are not yet fully understood due to the lack of specific studies on this compound. Based on its structural similarity to other compounds, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the compound’s imidazole ring, which is known to participate in hydrogen bonding and π-π stacking interactions.
Biological Activity
N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound incorporates a 1,2,4-oxadiazole moiety, which is recognized for its diverse pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including those similar to this compound. The compound has demonstrated significant antiproliferative effects against various cancer cell lines:
| Cell Line | % Inhibition | IC50 (µM) |
|---|---|---|
| T-47D (Breast Cancer) | 90.47% | Not reported |
| SR (Leukemia) | 81.58% | Not reported |
| SK-MEL-5 (Melanoma) | 84.32% | Not reported |
| MDA-MB-468 (Breast) | 84.83% | Not reported |
These findings were obtained from a screening of various compounds against a panel of cancer cell lines, indicating that this class of compounds could be promising for further development as anticancer agents .
The mechanism by which oxadiazole derivatives exert their anticancer effects often involves the inhibition of key enzymes and growth factors associated with tumor progression. For instance, compounds similar to this compound have been shown to inhibit:
- Histone Deacetylases (HDACs) : These enzymes play a crucial role in cancer cell proliferation and survival.
- Telomerase and Topoisomerase : Inhibition of these enzymes can lead to apoptosis in cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, the oxadiazole scaffold has been explored for its antimicrobial activity. Compounds with similar structures have shown efficacy against various bacterial strains:
| Bacterial Strain | Activity |
|---|---|
| Escherichia coli | Significant |
| Staphylococcus aureus | Moderate |
| Pseudomonas aeruginosa | Variable |
The presence of the fluorine atom in the phenyl ring has been noted to enhance the antibacterial activity of these compounds .
Study on Anticancer Activity
A study evaluated the antiproliferative activity of a series of oxadiazole derivatives against multiple cancer cell lines. The results indicated that certain compounds exhibited sub-micromolar IC50 values against prostate and colon cancer cell lines, suggesting that structural modifications can significantly enhance biological activity .
Molecular Docking Studies
Molecular docking studies have been conducted to understand better the binding interactions between these compounds and their biological targets. For instance, one study reported that specific oxadiazole derivatives displayed strong binding affinities with proteins involved in cancer progression, which correlates with their observed biological activities .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Modifications
Substituent Variations on the Oxadiazole Ring
- F358-0259 : Replaces the 3-fluorophenyl group with a 4-methoxyphenyl, increasing polarity (logP = 5.06) and hydrogen bond acceptor count (7 vs. 6 in the target compound) .
- F358-0393 : Features a 4-chlorophenyl group, enhancing logP (estimated >5.5) and steric bulk compared to the target compound’s fluorine substituent .
- Compound 130 () : Contains a 4-fluorophenyl-1,2,4-oxadiazole, highlighting how para- vs. meta-substitution affects electronic distribution and binding energy .
Benzamide and Imidazole Modifications
Physicochemical Properties
Key Trends :
- Electron-withdrawing groups (e.g., Cl, F) increase logP and enhance membrane permeability but may reduce solubility.
- Methoxy groups improve solubility but lower lipophilicity .
Antimicrobial Activity
Compounds with 1,2,4-oxadiazole cores (e.g., ) show potency against enteric pathogens, with chloro-substituted derivatives (e.g., F358-0393) exhibiting higher efficacy due to enhanced hydrophobicity . The target compound’s 3-fluorophenyl group may balance potency and solubility.
Anticancer and Enzyme Inhibition
- Compound 130 () : Demonstrated strong binding to SARS-CoV-2 protease (binding energy: −8.1 kcal/mol), suggesting fluorophenyl-oxadiazole derivatives’ utility in targeting viral enzymes .
- Razaxaban (): Achieved nanomolar inhibition of factor Xa, underscoring the importance of benzamide-like moieties in enzyme binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
